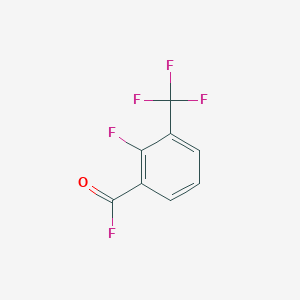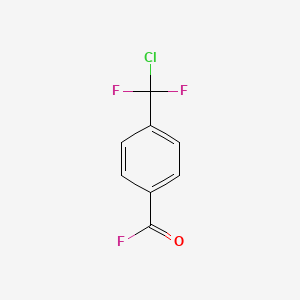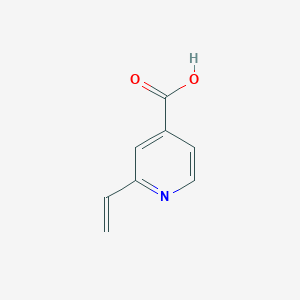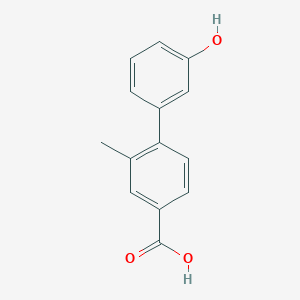
2-Fluoro-3-(trifluoromethyl)benzoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-(trifluoromethyl)benzoyl fluoride, also known as 2F3F-BF, is a fluorinated organic compound that has a wide range of applications in the fields of science and technology. It is an important reagent used in the synthesis of organic compounds, and is also used in the manufacture of pharmaceuticals, pesticides, and other industrial materials. 2F3F-BF is a highly reactive compound, and has been used for a variety of purposes, including the synthesis of complex organic molecules, the production of pharmaceuticals, and the manufacture of agricultural chemicals.
作用機序
2-Fluoro-3-(trifluoromethyl)benzoyl fluoride is an electrophilic reagent, meaning that it is able to react with nucleophiles. The reaction mechanism involves the formation of a covalent bond between the electrophilic center of the this compound molecule and the nucleophile. The reaction can be used to synthesize a wide range of organic compounds, including pharmaceuticals, pesticides, and other industrial materials.
Biochemical and Physiological Effects
This compound is a highly reactive compound, and as such, it can cause a range of biochemical and physiological effects. It has been shown to be toxic to human cells, and can cause DNA damage, disruption of cell metabolism, and other adverse effects. It is also known to be an irritant, and can cause skin and eye irritation when exposed to the skin or eyes.
実験室実験の利点と制限
2-Fluoro-3-(trifluoromethyl)benzoyl fluoride is a highly reactive compound, and as such, it has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used to produce a wide range of organic compounds. It is also relatively inexpensive and can be stored for long periods of time. However, it is also a highly toxic compound, and as such, it should be handled with care and used in a well-ventilated area.
将来の方向性
The use of 2-Fluoro-3-(trifluoromethyl)benzoyl fluoride in scientific research is likely to continue to expand in the future. It has potential applications in the synthesis of novel compounds for therapeutic use, as well as in the production of pharmaceuticals, pesticides, and other industrial materials. Additionally, research into the biochemical and physiological effects of this compound is likely to continue, as scientists seek to understand the potential risks associated with its use. Finally, research into the synthesis of this compound is likely to continue, as scientists seek to develop more efficient and cost-effective methods of synthesis.
合成法
2-Fluoro-3-(trifluoromethyl)benzoyl fluoride can be synthesized using a variety of methods, including the reaction of fluorobenzene with trifluoromethyl bromide in the presence of a base, such as sodium hydroxide. The reaction produces a mixture of this compound and trifluorobenzene, which can be separated by distillation. Other methods of synthesis, such as the reaction of trifluoromethyl bromide with sodium fluoride, can also be used to produce this compound.
科学的研究の応用
2-Fluoro-3-(trifluoromethyl)benzoyl fluoride is widely used in scientific research, particularly in the fields of organic synthesis and drug discovery. In organic synthesis, this compound is used as a reagent to produce a wide range of compounds, including pharmaceuticals, pesticides, and other industrial materials. In drug discovery, this compound is used to synthesize novel compounds for potential therapeutic use.
特性
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-4(7(10)14)2-1-3-5(6)8(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHMUJRHWDEQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)
![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)